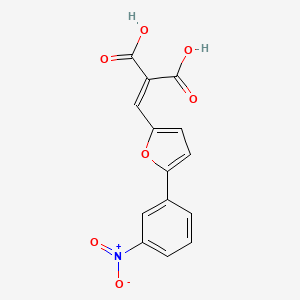

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid

Description

Properties

IUPAC Name |

2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-4-5-12(22-10)8-2-1-3-9(6-8)15(20)21/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZKDAVMLCNIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid typically involves multiple steps. One common method includes the reaction of 5-(3-nitrophenyl)furan-2-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, allows chemists to explore new compounds with diverse functionalities .

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like potassium permanganate, leading to carboxylic acids. |

| Reduction | Reduction can be performed with sodium borohydride or lithium aluminum hydride, yielding alcohols or amines. |

| Substitution | The nitro group can undergo nucleophilic substitution, allowing for functional group modifications. |

Biology

The compound's derivatives have exhibited significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research indicates that furan-based compounds can interfere with bacterial iron homeostasis, suggesting potential applications in combating infections .

Medicine

Research is ongoing to explore the anticancer potential of 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid. Initial studies show that similar compounds can inhibit specific enzymes involved in cancer progression, indicating that this compound may also possess similar properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several furan derivatives, including those related to 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid). The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .

Case Study 2: Anticancer Research

In vitro assays conducted by the National Cancer Institute (NCI) assessed the cytotoxicity of various furan derivatives against human cancer cell lines. The results indicated that certain structural modifications could enhance their anticancer efficacy, providing a pathway for further research into 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid involves its interaction with various molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes, making the compound effective against certain types of bacteria and cancer cells .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 3-Nitrophenyl vs. 4-Methylphenyl (Diethyl Ester Analog) :

Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate () shares the malonic acid core but replaces the 3-nitro group with a 4-methylphenyl substituent. The methyl group is electron-donating, reducing the furan ring's electron deficiency compared to the nitro group. This difference likely alters solubility (methyl enhances lipophilicity) and reactivity (nitro enhances electrophilicity) . - 3-Nitrophenyl vs. 2-Chlorophenyl/3-Chlorophenyl (Thiazolidinone Analogs): Compounds such as (S,Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid () feature chloro substituents. Chlorine, while electron-withdrawing, is less polar than nitro. The 3-nitro group in the target compound may improve hydrogen-bonding capacity or charge-transfer interactions in biological systems .

Functional Group Modifications

- Malonic Acid vs. For example, diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate () has a molecular weight of 328.36, while the acid form would be lighter (~296.23) and more polar .

- Presence of Additional Heterocycles :

Thiazole () and thiazolopyrimidine () derivatives introduce secondary pharmacophores. For instance, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole () shows anticandidal activity (MIC = 250 µg/mL), suggesting that fused heterocycles enhance bioactivity. The target compound’s simpler structure may prioritize synthetic accessibility over multi-target effects .

Research Findings and Data Tables

Table 2: Physical Properties of Malonic Acid Derivatives

Biological Activity

The compound 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid is a furan-based derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, interactions with various biological systems, and potential therapeutic applications. The information presented is based on a comprehensive review of the literature and recent studies.

Target Interaction

Furan-based compounds often exhibit biological activity by interacting with specific enzymes or proteins. For instance, similar compounds have been shown to target salicylate synthase in Mycobacterium tuberculosis, suggesting that 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid may also interact with critical bacterial targets, inhibiting their function and potentially leading to antimicrobial effects.

Biochemical Pathways

Research indicates that furan derivatives can disrupt iron homeostasis in M. tuberculosis, which is crucial for bacterial survival and replication. This disruption may lead to enhanced susceptibility of the bacteria to other therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Derivatives of furan-based compounds have demonstrated significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial therapies .

Case Studies on Antimicrobial Efficacy

-

Study on Antitubercular Activity

A study evaluated various furan derivatives against M. tuberculosis, revealing that certain structural modifications significantly enhanced their minimum inhibitory concentrations (MICs), indicating stronger antibacterial activity . -

Evaluation Against Resistant Strains

Another research effort focused on the effectiveness of furan-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that these compounds could selectively inhibit bacterial growth with minimal cytotoxic effects on human cells .

Anticancer Potential

The compound’s structure suggests it may interfere with cellular processes associated with cancer progression. Furan derivatives have been studied for their anticancer properties, particularly in inhibiting tumor cell proliferation across various cancer types, including breast and lung cancers .

Research Findings on Anticancer Activity

-

In Vitro Studies

In vitro experiments demonstrated that certain furan derivatives exhibited significant antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), highlighting their potential as anticancer agents . -

Mechanisms of Action

The proposed mechanisms include the inhibition of key enzymes involved in cell cycle regulation and apoptosis, making these compounds suitable candidates for further development in cancer therapy .

Synthetic Pathways

The synthesis of 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid involves several chemical reactions, including oxidation and reduction processes. These reactions are crucial for modifying the compound to enhance its biological activity:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be performed using agents like potassium permanganate, leading to carboxylic acid formation. |

| Reduction | Employing reducing agents such as sodium borohydride can yield alcohols or amines from the compound. |

| Substitution | The nitro group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. |

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. Variations in substituents on the furan ring significantly influence its antimicrobial and anticancer properties, as evidenced by SAR studies conducted on related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.